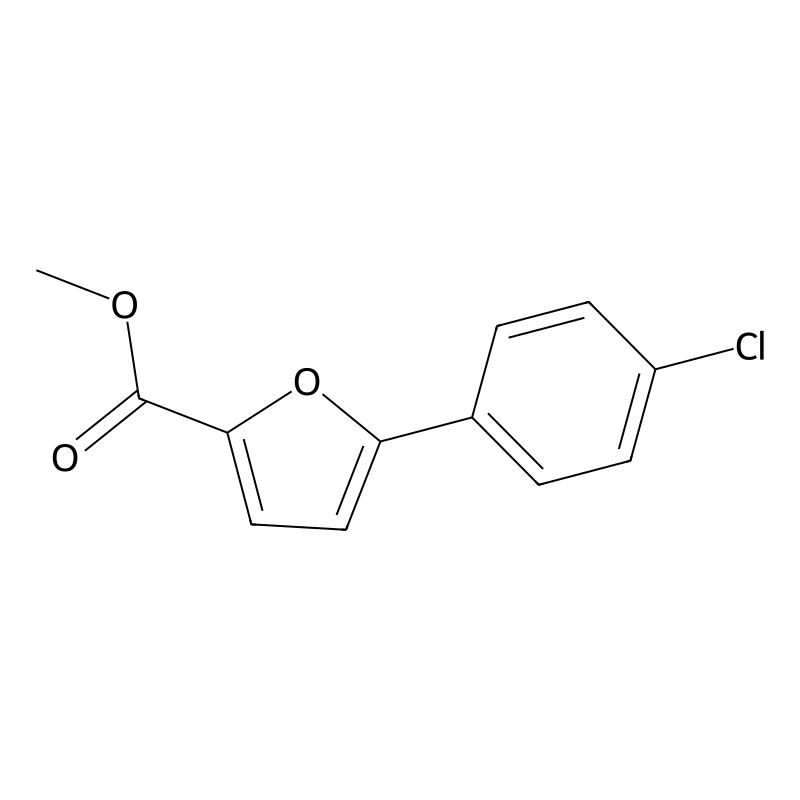

Methyl 5-(4-chlorophenyl)furan-2-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Spectroscopy and Molecular Electronics

Field: Spectroscopy and Molecular Electronics

Summary: This compound is used in the study of molecular electronics and vibrational spectroscopy to understand its electronic properties and structural characterizations.

Methods: Techniques like FT-IR, FT-Raman, UV–VIS, NMR, and DFT calculations are employed to analyze the compound’s structure and electronic behavior.

Results: The compound’s spectral results align well with theoretical predictions, providing insights into its molecular electronics applications .

Photovoltaic Materials

Field: Photovoltaic Materials

Summary: Derivatives of the compound are being researched for their potential use in photovoltaic materials due to their light-absorbing properties.

Methods: The compound is incorporated into photovoltaic cell prototypes, and its efficiency in light absorption and energy conversion is measured.

Results: Preliminary studies suggest that the compound could contribute to the development of more efficient photovoltaic materials .

Food Industry

Field: Food Industry

Summary: In the food industry, the compound is investigated for its role in flavor and aroma, particularly in cooked foods, liquors, and coffee.

Methods: Sensory analysis and chemical assays are used to determine the compound’s impact on flavor profiles.

Results: The compound has been identified as a contributor to the desirable aromas in various food products .

Agrochemicals

Field: Agrochemicals

Summary: The compound’s derivatives are explored for their use in agrochemicals, potentially serving as a basis for new pesticides or herbicides.

Methods: Bioassays are conducted to assess the compound’s effectiveness against specific agricultural pests or weeds.

Results: There is potential for the compound to be developed into effective agrochemical agents .

Sustainable Chemistry

Field: Sustainable Chemistry

Summary: “Methyl 5-(4-chlorophenyl)furan-2-carboxylate” is part of research efforts aimed at creating sustainable chemical processes and products.

Methods: The compound is used in green chemistry protocols to synthesize environmentally friendly materials.

Results: The research indicates that the compound can be a key player in the development of sustainable chemistry solutions .

Corrosion Inhibition

Field: Corrosion Science

Summary: The compound is being studied for its potential as a corrosion inhibitor, which could protect metals and alloys in industrial settings.

Methods: The compound is tested on various metal surfaces under conditions that simulate corrosion, and its effectiveness is measured.

Results: Early results show that the compound has promising properties as a corrosion inhibitor .

Methyl 5-(4-chlorophenyl)furan-2-carboxylate is an organic compound characterized by the presence of a furan ring substituted with a chlorophenyl group and a carboxylate ester. Its molecular formula is , and it has a molecular weight of approximately 236.65 g/mol. The compound is notable for its unique structure, which combines aromatic and heterocyclic elements, making it of interest in various chemical and biological applications .

There is no current information available on the specific mechanism of action of Methyl 5-(4-chlorophenyl)furan-2-carboxylate. However, furan derivatives with similar structures have been explored for their potential antimycobacterial activity by interfering with iron uptake in Mycobacterium tuberculosis []. Further research is needed to determine if this specific compound possesses similar properties.

- Potential skin and eye irritant: Standard laboratory practices for handling organic compounds should be followed, including wearing gloves, safety glasses, and working in a fume hood.

- Suspected respiratory irritant: Avoid inhalation of dust or vapors.

- Esterification: Reacts with alcohols in the presence of acid catalysts to form different esters.

- Hydrolysis: In aqueous conditions, it can revert to the corresponding acid and alcohol.

- Nucleophilic Substitution: The chlorophenyl group can be substituted by nucleophiles under appropriate conditions.

- Condensation Reactions: It can participate in multi-component reactions to form more complex structures, such as pyrano-pyrimidine derivatives .

Research indicates that methyl 5-(4-chlorophenyl)furan-2-carboxylate exhibits various biological activities, particularly in medicinal chemistry. It has shown potential as an anti-inflammatory agent and may possess antimicrobial properties. Its unique structure allows it to interact with biological targets, making it a candidate for further pharmacological studies .

The synthesis of methyl 5-(4-chlorophenyl)furan-2-carboxylate can be achieved through several methods:

- One-Pot Synthesis: A method involving the reaction of furan derivatives with chlorobenzene and carboxylic acids under catalytic conditions.

- Traditional Esterification: Mixing 5-(4-chlorophenyl)-2-furoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid, to produce the ester .

- Multicomponent Reactions: Utilizing modern synthetic techniques that allow for the simultaneous formation of multiple bonds and functional groups in a single reaction step .

Methyl 5-(4-chlorophenyl)furan-2-carboxylate finds applications in various fields:

- Pharmaceuticals: As a precursor or active ingredient in drug development due to its biological activity.

- Agricultural Chemicals: Potential use as agrochemicals owing to its antimicrobial properties.

- Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules .

Interaction studies have suggested that methyl 5-(4-chlorophenyl)furan-2-carboxylate may interact with various biological receptors and enzymes. These interactions could elucidate its mechanisms of action and therapeutic potential. Further research is needed to fully understand these interactions and their implications in drug design .

Several compounds share structural similarities with methyl 5-(4-chlorophenyl)furan-2-carboxylate, including:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 5-(4-methylphenyl)furan-2-carboxylate | Contains a methyl group instead of chlorine | |

| Methyl 5-(phenyl)furan-2-carboxylate | Lacks the chlorine substitution | |

| Methyl 5-(3-chlorophenyl)furan-2-carboxylate | Chlorine at the meta position |

Uniqueness

Methyl 5-(4-chlorophenyl)furan-2-carboxylate is distinguished by its specific substitution pattern, which enhances its biological activity compared to similar compounds. The presence of the chlorine atom at the para position on the phenyl ring contributes significantly to its reactivity and potential pharmacological effects .

Traditional Synthetic Routes

Traditional synthetic approaches for methyl 5-(4-chlorophenyl)furan-2-carboxylate have relied on well-established organic chemistry methodologies that have been refined over decades of research [1] [2]. The most prominent traditional routes include Suzuki-Miyaura cross-coupling reactions, electrophilic aromatic substitution, direct carbonylation processes, Claisen-Schmidt condensation, and cyclization from alkyne precursors [3] [4] [5].

The Suzuki-Miyaura cross-coupling reaction represents one of the most widely employed traditional methods for constructing the desired furan-chlorophenyl framework [3] [5] [6]. This approach typically involves the reaction of halogenated furan derivatives with 4-chlorophenylboronic acid in the presence of palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) and potassium carbonate as the base [5] [6]. The reaction is generally performed in dioxane or toluene-dioxane mixtures at temperatures around 80 degrees Celsius, yielding products with yields ranging from 56 to 93 percent over reaction times of 3 to 5 hours [5] [6].

Electrophilic aromatic substitution provides another traditional pathway, particularly useful when starting from furan-2-carboxylic acid derivatives [1] [7]. This method involves the introduction of the 4-chlorophenyl group through electrophilic attack on the furan ring, typically requiring acidic or basic catalytic conditions [1] [7]. Temperature requirements for this approach are generally higher, ranging from 150 to 200 degrees Celsius, with yields typically falling between 40 and 70 percent [1] [7].

Direct carbonylation of thiophenes and furans offers a complementary traditional route, employing palladium acetate catalysts in combination with p-benzoquinone as an oxidant [8]. This method operates at moderate temperatures around 100 degrees Celsius and can achieve high yields of 85 to 99 percent, though reaction times extend to 4 to 12 hours [8]. The carbonylation approach is particularly valuable for introducing carboxylate functionality directly into the furan framework [8].

The Claisen-Schmidt condensation represents a fundamental traditional approach, involving the base-catalyzed condensation of aromatic aldehydes with acetophenone derivatives [1] [9]. This method operates under relatively mild conditions, with temperatures ranging from 25 to 60 degrees Celsius, and typically achieves yields of 70 to 85 percent within 1 to 3 hours [1] [9].

Cyclization from 3-yne-1,2-diol derivatives provides a specialized traditional route that has gained attention for its versatility [2] [10]. This approach employs palladium iodide and potassium iodide catalysts under carbon monoxide and air atmospheres at 100 degrees Celsius [2] [10]. The method achieves yields comparable to Suzuki coupling reactions, ranging from 56 to 93 percent, though requiring longer reaction times of approximately 12 hours [2] [10].

Table 1: Traditional Synthetic Routes for Methyl 5-(4-chlorophenyl)furan-2-carboxylate

| Synthetic Method | Starting Materials | Key Reagents | Temperature (°C) | Yield (%) | Reaction Time |

|---|---|---|---|---|---|

| Suzuki-Miyaura Cross-Coupling | Halogenated furan + Arylboronic acid | Pd(PPh3)4, K2CO3 | 80 | 56-93 | 3-5 hours |

| Electrophilic Aromatic Substitution | Furan-2-carboxylic acid + Chlorophenyl derivatives | Acidic or basic catalysts | 150-200 | 40-70 | 2-6 hours |

| Direct Carbonylation | Thiophenes/furans + CO | Pd(OAc)2, p-benzoquinone | 100 | 85-99 | 4-12 hours |

| Claisen-Schmidt Condensation | Aromatic aldehydes + Acetophenones | Base (NaOH/KOH) | 25-60 | 70-85 | 1-3 hours |

| Cyclization from 3-yne-1,2-diols | 3-yne-1,2-diol derivatives | PdI2/KI, CO/air mixture | 100 | 56-93 | 12 hours |

Modern Catalytic and Microwave-Assisted Approaches

Contemporary synthetic methodologies have revolutionized the preparation of methyl 5-(4-chlorophenyl)furan-2-carboxylate through the development of highly efficient catalytic systems and microwave-assisted processes [9] [11] [12] [13]. These modern approaches offer significant advantages in terms of reaction efficiency, environmental impact, and process scalability [14] [12] [15].

Microwave-assisted synthesis has emerged as a transformative approach, dramatically reducing reaction times while maintaining high selectivity [9] [11] [13]. The implementation of chromium chloride catalysts in ionic liquid media under microwave irradiation enables the conversion of lignocellulosic biomass precursors into furan derivatives within as little as 3 minutes [11]. This approach operates at temperatures between 100 and 150 degrees Celsius and achieves yields of 45 to 52 percent for furan derivatives [11]. The rapid heating and energy-efficient nature of microwave technology makes this method particularly attractive for both laboratory-scale synthesis and potential industrial applications [9] [13].

Copper-catalyzed decarboxylative annulation represents another significant advancement in modern furan synthesis [16]. This method utilizes copper salts in combination with water under ambient air conditions to achieve regioselective synthesis of trisubstituted furans [16]. The reaction operates at 80 degrees Celsius with reaction times of 2 to 4 hours, yielding products in 65 to 85 percent yields [16]. The use of water as a co-solvent and ambient air as an oxidant makes this approach environmentally benign and cost-effective [16].

Palladium-catalyzed one-pot synthesis has achieved remarkable efficiency through systematic optimization of reaction parameters [17]. The use of bis(acetonitrile)palladium(II) chloride as the catalyst in dioxane solvent at 80 degrees Celsius with potassium carbonate base and copper(II) chloride oxidant has achieved yields up to 94 percent [17]. This represents a significant improvement over traditional methods and demonstrates the importance of catalyst selection and reaction optimization [17].

Ionic liquid-mediated synthesis provides a green chemistry approach that combines the benefits of ionic liquids as reaction media with efficient catalytic systems [11] [14]. The use of chromium chloride catalysts in ionic liquid systems enables fast conversion times of 5 to 15 minutes at temperatures between 120 and 180 degrees Celsius [11] [14]. While yields typically range from 50 to 70 percent, the ability to recycle ionic liquids and the elimination of volatile organic solvents makes this approach environmentally sustainable [11] [14].

Hexafluoroisopropanol-assisted Brønsted acid catalysis represents a novel approach that operates under exceptionally mild conditions [18]. This method employs Brønsted acids in hexafluoroisopropanol solvent systems to achieve efficient cyclization of ynone substrates [18]. The reaction operates at temperatures as low as 25 to 60 degrees Celsius with reaction times of 1 to 3 hours, achieving yields of 85 to 94 percent [18]. The mild reaction conditions and high efficiency make this method particularly suitable for sensitive substrates [18].

Table 2: Modern Catalytic and Microwave-Assisted Approaches

| Method | Catalyst System | Solvent/Medium | Temperature (°C) | Reaction Time | Yield (%) | Key Advantages |

|---|---|---|---|---|---|---|

| Microwave-Assisted Synthesis | CrCl3 in ionic liquid | Ionic liquid | 100-150 | 3 minutes | 45-52 | Rapid reaction, energy efficient |

| Copper-Catalyzed Decarboxylative Annulation | Cu-salt with water | Water/ambient air | 80 | 2-4 hours | 65-85 | Regioselective, mild conditions |

| Palladium-Catalyzed One-Pot Synthesis | PdCl2(CH3CN)2 | Dioxane | 80 | 4-6 hours | 94 | High yield, optimized conditions |

| Ionic Liquid-Mediated Synthesis | CrCl3/ionic liquid | Ionic liquid | 120-180 | 5-15 minutes | 50-70 | Fast conversion, green solvent |

| HFIP-Assisted Brønsted Acid Catalysis | Brønsted acid/HFIP | HFIP | 25-60 | 1-3 hours | 85-94 | Mild conditions, high efficiency |

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial production of methyl 5-(4-chlorophenyl)furan-2-carboxylate presents numerous technical and economic challenges that require comprehensive solutions [19] [20] [15]. The pharmaceutical and materials industries demand production scales ranging from 100 to 1000 kilotons per annum, necessitating fundamental changes in synthetic approaches and process design [20].

Scale-up requirements represent the primary challenge in industrial production, as laboratory-proven synthetic routes must be adapted to handle massive throughput while maintaining product quality and economic viability [19] [20]. The development of pilot plant facilities serves as an intermediate step between laboratory synthesis and full-scale production, allowing for process optimization and risk assessment before major capital investments [20]. Current estimates suggest that achieving commercial viability requires high capital investment, with infrastructure costs representing a significant barrier to market entry [20].

Process intensification technologies have emerged as essential tools for addressing industrial production challenges [15]. The implementation of continuous flow reactors, microreactor technology, and advanced heat management systems enables more efficient use of energy and materials while reducing reaction times [15]. These technologies offer energy savings of 20 to 30 percent compared to traditional batch processes, making them economically attractive for large-scale production [15].

Catalyst recovery and recycling present significant economic and environmental considerations in industrial processes [14] [17]. Palladium-based catalysts, commonly employed in cross-coupling reactions, represent substantial cost factors that necessitate efficient recovery systems [17]. The development of heterogeneous catalyst systems enables easier separation and recycling, offering significant cost reduction potential over the lifetime of production facilities [14] [17].

Solvent management constitutes another critical challenge, particularly given increasing environmental regulations and sustainability requirements [14] [15]. The transition to solvent-free systems or the implementation of green solvents such as ionic liquids and supercritical fluids reduces environmental impact while potentially improving process economics [14] [15]. However, these alternative systems often require specialized equipment and handling procedures that increase capital costs [14].

Temperature control in large-scale reactors presents unique engineering challenges, particularly for exothermic reactions common in furan synthesis [15] [21]. Advanced temperature control systems are essential for maintaining reaction selectivity and preventing thermal decomposition or side product formation [21]. The implementation of sophisticated heat management systems requires significant capital investment but is essential for product quality and process safety [15].

Product purification at industrial scale involves the separation of isomers, by-products, and catalyst residues to meet pharmaceutical or materials grade specifications [15]. Membrane separation technologies and optimized crystallization processes are being developed to achieve higher product purity while minimizing waste generation [15]. These purification requirements often represent the bottleneck in overall process economics and require careful optimization [15].

Table 3: Industrial-Scale Production Challenges

| Challenge Category | Specific Issues | Current Solutions | Economic Impact |

|---|---|---|---|

| Scale-up Requirements | Scale-up to 100-1000 kt/annum required | Pilot plant development | High capital investment required |

| Process Intensification | Need for continuous flow reactors | Microreactor technology | Reduced reaction time and energy |

| Catalyst Recovery | Palladium catalyst recovery and recycling | Heterogeneous catalyst systems | Significant cost reduction potential |

| Solvent Management | Solvent-free or green solvent systems | Ionic liquids, supercritical fluids | Lower environmental impact |

| Temperature Control | Heat management in exothermic reactions | Advanced temperature control systems | Energy savings 20-30% |

| Product Purification | Separation of isomers and by-products | Membrane separation, crystallization | Higher product purity requirements |

Key Reagents and Reaction Optimization

The optimization of synthetic procedures for methyl 5-(4-chlorophenyl)furan-2-carboxylate requires systematic evaluation of multiple reaction parameters to achieve optimal yield, selectivity, and economic efficiency [17] [22] [23] [21]. Critical optimization parameters include catalyst loading, temperature control, pressure management, solvent selection, base type, reaction time, and substrate ratios [17] [22] [23].

Catalyst loading optimization represents a crucial balance between reaction efficiency and economic considerations [17] [6]. Research has demonstrated that catalyst loadings ranging from 1 to 10 mol percent are typically employed, with optimal performance generally achieved at 2 to 5 mol percent for most palladium-catalyzed reactions [17] [6]. Higher catalyst loadings provide faster reaction rates but increase costs significantly, while lower loadings may result in incomplete conversion or longer reaction times [17] [6].

Temperature optimization requires careful consideration of reaction kinetics, selectivity, and energy costs [17] [22] [23]. For Suzuki-Miyaura cross-coupling reactions, the optimal temperature has been established at 80 degrees Celsius, providing the best balance between reaction rate and selectivity [5] [17] [6]. Higher temperatures can accelerate reactions but may lead to increased side product formation and catalyst decomposition [23] [21].

Pressure management is particularly critical for carbonylation reactions, where carbon monoxide availability directly impacts reaction efficiency [10] [8]. Optimal pressure ranges of 1 to 40 atmospheres have been established, with 40 atmospheres typically required for efficient carbonylation processes [10] [8]. The pressure requirements directly impact reactor design and operational costs [8].

Solvent selection significantly influences reaction outcomes through effects on solubility, reactivity, and product separation [17] [18] [22]. Dioxane has emerged as the preferred solvent for coupling reactions due to its ability to dissolve both organic and inorganic components while maintaining chemical stability under reaction conditions [17] [6]. Alternative solvents such as dimethylformamide and dimethyl sulfoxide offer different solubility profiles but may complicate product purification [22].

Base selection affects both nucleophilicity and solubility characteristics of reaction systems [16] [5] [17]. Potassium carbonate has become the most commonly employed base due to its optimal balance of nucleophilicity, solubility, and cost-effectiveness [5] [17] [6]. Cesium carbonate offers enhanced reactivity but at significantly higher cost, making it suitable only for specialized applications [24] [21].

Reaction time optimization seeks to achieve complete conversion while minimizing energy consumption and maximizing throughput [17] [22]. Most optimized systems achieve complete conversion within 4 to 5 hours, representing a compromise between reaction efficiency and operational economics [5] [17] [6]. Longer reaction times may improve conversion but reduce overall productivity [17].

Substrate ratio optimization minimizes waste while ensuring complete conversion of limiting reagents [5] [17] [6]. Research has established that 1.1 equivalents excess of the non-limiting reagent typically provides optimal results, balancing conversion efficiency with economic considerations [5] [6]. Higher excesses increase waste and purification costs without significant improvement in yield [17].

Table 4: Key Reagents and Reaction Optimization Parameters

| Parameter | Optimal Range | Critical Factors | Typical Optimization Results |

|---|---|---|---|

| Catalyst Loading | 1-10 mol% | Balance between activity and cost | 2-5 mol% optimal for most reactions |

| Temperature | 80-100°C | Minimize side reactions | 80°C optimal for Suzuki coupling |

| Pressure | 1-40 atm | CO availability for carbonylation | 40 atm for carbonylation reactions |

| Solvent Selection | Dioxane, DMF, DMSO | Solubility and reactivity | Dioxane preferred for coupling reactions |

| Base Type | K2CO3, Cs2CO3 | Nucleophilicity and solubility | K2CO3 most commonly used |

| Reaction Time | 3-6 hours | Complete conversion vs. selectivity | 4-5 hours for complete conversion |

| Substrate Ratio | 1:1.1-1.5 | Excess reagent optimization | 1.1 equiv. excess typically sufficient |